MNI-caged-NMDA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

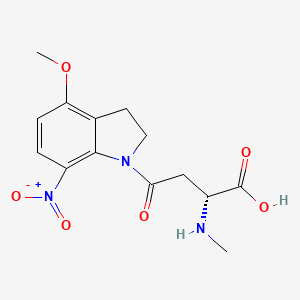

MNI-käfig-NMDA, auch bekannt als 4-Methoxy-7-nitroindolyl-käfig-N-methyl-D-asparaginsäure, ist eine Verbindung, die in der Neurowissenschaftlichen Forschung eingesetzt wird. Es handelt sich um ein käfigiertes Neurotransmitteranalogon, das nach Photolyse chiral reines N-Methyl-D-Asparaginsäure freisetzt. Diese Verbindung ist besonders nützlich für die Untersuchung der Aktivierung von N-Methyl-D-Asparaginsäure-Rezeptoren auf kontrollierte Weise .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MNI-käfig-N-Methyl-D-Asparaginsäure umfasst die Einarbeitung einer lichtempfindlichen 4-Methoxy-7-nitroindolylgruppe in N-Methyl-D-Asparaginsäure. Der Prozess beinhaltet typischerweise die folgenden Schritte:

Schutz von funktionellen Gruppen: Die Amino- und Carboxylgruppen von N-Methyl-D-Asparaginsäure werden geschützt, um unerwünschte Reaktionen zu verhindern.

Einführung der Käfiggruppe: Die 4-Methoxy-7-nitroindolylgruppe wird durch eine Reihe von Reaktionen eingeführt, darunter Nitrierung und Methylierung.

Entschützen: Die Schutzgruppen werden entfernt, um die endgültige MNI-käfig-N-Methyl-D-Asparaginsäure zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von MNI-käfig-N-Methyl-D-Asparaginsäure folgt ähnlichen Synthesewegen, wird jedoch zur Deckung des Forschungsbedarfs hochskaliert. Der Prozess umfasst strenge Qualitätskontrollen, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

MNI-käfig-N-Methyl-D-Asparaginsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Photolyse: Die Hauptreaktion ist die Photolyse, bei der die Verbindung Licht ausgesetzt wird, was zur Freisetzung von N-Methyl-D-Asparaginsäure führt.

Hydrolyse: In wässrigen Lösungen kann die Verbindung einer Hydrolyse unterliegen, die zum Abbau der Käfiggruppe führt.

Häufige Reagenzien und Bedingungen

Photolyse: Typischerweise unter Verwendung von ultraviolettem Licht (300-380 nm) oder lokalisierter Laserphotolyse bei 405 nm durchgeführt.

Hydrolyse: Tritt in Gegenwart von Wasser auf, oft beschleunigt durch saure oder basische Bedingungen.

Hauptsächlich gebildete Produkte

N-Methyl-D-Asparaginsäure: Das Hauptprodukt, das bei der Photolyse freigesetzt wird.

Nebenprodukte: Je nach Reaktionsbedingungen können verschiedene Nebenprodukte entstehen, darunter Derivate der Käfiggruppe.

Analyse Chemischer Reaktionen

Types of Reactions

MNI-caged-N-methyl-D-aspartic acid undergoes several types of chemical reactions, including:

Photolysis: The primary reaction is photolysis, where the compound is exposed to light, causing the release of N-methyl-D-aspartic acid.

Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis, leading to the breakdown of the caging group.

Common Reagents and Conditions

Photolysis: Typically performed using ultraviolet light (300-380 nm) or localized laser photolysis at 405 nm.

Hydrolysis: Occurs in the presence of water, often accelerated by acidic or basic conditions.

Major Products Formed

N-methyl-D-aspartic acid: The primary product released upon photolysis.

By-products: Depending on the reaction conditions, various by-products may form, including derivatives of the caging group.

Wissenschaftliche Forschungsanwendungen

Mechanistic Studies of Synaptic Plasticity

Photolytic Release of NMDA

MNI-caged-NMDA allows for precise temporal control over NMDA receptor activation through photolysis. This capability is essential for studying synaptic mechanisms such as long-term potentiation (LTP) and long-term depression (LTD). For instance, experiments utilizing this compound have demonstrated that rapid uncaging can induce synaptic-like responses in cerebellar interneurons, facilitating the study of fast synaptic transmission at a high temporal resolution .

Case Study: Cerebellar Interneurons

In a study involving cerebellar interneurons, this compound was photolyzed to achieve a fast-rising sustained activation of NMDA receptors. This method enabled researchers to observe the kinetics of receptor activation and desensitization in real-time, providing insights into the mechanisms underlying synaptic plasticity .

Investigating Receptor Dynamics

Spatial and Temporal Resolution

The ability to uncage this compound with high spatial precision allows researchers to investigate the distribution and function of NMDARs within dendritic spines. For example, studies have shown that the spatial spread of activation can be quantified by inducing uncaging at specific locations on dendritic structures, revealing critical information about receptor localization and signaling pathways .

Comparative Studies with Other Caged Compounds

Research comparing this compound with other caged compounds, such as those based on 2-nitrobenzyl groups, highlights its advantages in terms of stability and specificity for NMDA receptors. MNI-caged compounds have shown less interference with GABAergic signaling compared to other caging groups, making them more suitable for neurophysiological studies .

Neuropharmacological Applications

Studying Drug Interactions

this compound has been utilized to explore the effects of various pharmacological agents on NMDAR function. By controlling the timing and location of NMDA release, researchers can assess how different drugs modulate receptor activity and synaptic transmission. This approach is particularly valuable in the context of developing treatments for neurological disorders where glutamatergic signaling is disrupted .

Technical Specifications and Experimental Design

| Feature | Details |

|---|---|

| Chemical Structure | C14H17N3O6 |

| Photolysis Wavelength | 300-380 nm (optimal at 405 nm) |

| Release Kinetics | Sub-microsecond release times |

| Applications | LTP/LTD studies, receptor dynamics |

Wirkmechanismus

The mechanism of action of MNI-caged-N-methyl-D-aspartic acid involves the following steps:

Photolysis: Upon exposure to light, the 4-methoxy-7-nitroindolinyl group is cleaved, releasing chirally pure N-methyl-D-aspartic acid.

Receptor Activation: The released N-methyl-D-aspartic acid binds to and activates N-methyl-D-aspartic acid receptors, leading to ionotropic glutamate receptor activation

Vergleich Mit ähnlichen Verbindungen

MNI-käfig-N-Methyl-D-Asparaginsäure wird mit anderen käfigierten Neurotransmitteranalogen verglichen, wie z. B.:

Käfig-Glutamat: Ähnliche Funktion, aber Freisetzung von Glutamat anstelle von N-Methyl-D-Asparaginsäure.

Käfig-Kainat: Freisetzung von Kainat, einem anderen Neurotransmitter, bei Photolyse.

Käfig-MK-801: Ein käfigierter Antagonist, der N-Methyl-D-Asparaginsäure-Rezeptoren blockiert.

MNI-käfig-N-Methyl-D-Asparaginsäure ist aufgrund seiner schnellen Entkäfigungsrate und hohen Spezifität für N-Methyl-D-Asparaginsäure-Rezeptoren einzigartig und damit ein wertvolles Werkzeug für präzise Studien zur synaptischen Übertragung und Rezeptormechanismen .

Biologische Aktivität

MNI-caged-NMDA is a photolabile compound used extensively in neuroscience to study the dynamics of NMDA receptor activity. This compound, which releases NMDA upon photolysis, allows researchers to investigate synaptic transmission with high temporal precision. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- This compound is a derivative of NMDA, modified with a 4-methoxy-7-nitroindolinyl (MNI) caging group.

- It is designed to be stable until exposed to light, at which point it releases NMDA rapidly.

Mechanism of Action:

- Upon photolysis, this compound releases NMDA, which binds to NMDA receptors and activates them.

- This mechanism allows for precise timing in experiments, enabling the study of synaptic processes in real time.

Biological Activity

Photolytic Release:

- The release of NMDA from its caged form can be controlled with light, providing insights into the timing and dynamics of receptor activation.

- Studies have shown that this compound can effectively modulate synaptic transmission without causing significant background activity that could confound results .

Inhibition Studies:

- Comparative analyses have demonstrated that while MNI-caged compounds are generally inert under resting conditions, they exhibit pronounced effects upon photolytic activation. For instance, photoreleased NMDA can lead to significant changes in excitatory postsynaptic currents (EPSCs) at various synapses .

Table 1: Comparative Effects of this compound on Synaptic Transmission

Case Study 1: Synaptic Probing

In a study examining climbing fiber-Purkinje cell synapses, researchers utilized MNI-caged-γ-DGG to determine the timing of glutamate release and its interaction with AMPA receptors. The results indicated that the timing of NMDA release significantly influenced synaptic responses, highlighting the utility of caged compounds in dissecting synaptic mechanisms .

Case Study 2: Inhibition Mechanisms

Another investigation focused on the inhibitory effects of caged ligands on NMDA receptors. It was found that while CNB-caged ligands exhibited unwanted interactions under certain conditions, MNI-caged variants remained inert until activated by light. This distinction underscores the advantages of using MNI-caged compounds for targeted studies on NMDA receptor dynamics .

Research Findings

Research has consistently shown that this compound provides a robust platform for studying synaptic transmission. Its ability to release NMDA rapidly upon photolysis enables researchers to explore:

- The kinetics of neurotransmitter release.

- The temporal dynamics of receptor activation.

- The effects of various pharmacological agents on synaptic plasticity.

Eigenschaften

IUPAC Name |

(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCRWOILMOHLGD-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.